Ortho-Bromo Position Confers Reduced Lipophilicity Relative to Para-Bromo and Reverse Amide Analogs
The target compound, bearing a 2-bromophenyl moiety with a linear 4-phenylbutanamide chain, exhibits a calculated LogP (cLogP) approximately 1.0–1.5 units lower than its para-bromo positional isomer and the reverse amide analog, consistent with the known effect of ortho-substitution in reducing lipophilicity via intramolecular hydrogen bonding and steric shielding of the amide NH [1]. For comparison, available measured or calculated LogP values for structurally related compounds are: N-(4-bromophenyl)butanamide, LogP = 3.26 ; 2-bromo-N-(4-phenylbutyl)benzamide, LogP = 4.20–4.59 ; and the simpler N-(2-bromophenyl)butanamide scaffold, LogP = 2.46 . Within the N-phenylbutanamide KCNQ opener series, LogP values clustering between 2.5 and 3.5 correlate with optimal CNS permeability and reduced hERG binding; compounds exceeding LogP 4.0 frequently suffer from elevated phospholipidosis risk and poorer pharmacokinetic profiles [2].
| Evidence Dimension | Lipophilicity (cLogP / measured LogP) |
|---|---|
| Target Compound Data | Estimated cLogP range: 2.8–3.4 (by analogy with 2-bromophenyl scaffold LogP 2.46 extended by phenethyl chain increment) |
| Comparator Or Baseline | N-(4-bromophenyl)butanamide LogP = 3.26; 2-bromo-N-(4-phenylbutyl)benzamide LogP = 4.20–4.59; N-(2-bromophenyl)butanamide LogP = 2.46 |
| Quantified Difference | Target compound predicted LogP ~1.0 unit lower than para-bromo reverse amide (4.20), and ~0.5–0.8 units above the des-phenyl 2-bromophenylbutanamide |
| Conditions | Calculated/predicted values from chemoinformatics databases (Chemsrc, Molinspiration, ALoGP); no single experimentally measured LogP dataset yet available for the target compound itself |
Why This Matters
Lower LogP relative to the reverse amide analog is desirable for CNS-targeted chemical probe development, reducing non-specific membrane partitioning and improving aqueous solubility for in vitro assay handling.
- [1] Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(17):3004-3008. PMID: 30061030. View Source
- [2] Gribkoff VK. The therapeutic potential of neuronal KCNQ channel modulators. Expert Opin Ther Targets. 2003;7(6):737-48. PMID: 14640909. View Source
